3-(2-Methylquinolin-7-yl)benzonitrile
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Overview
Description
3-(2-Methylquinolin-7-yl)benzonitrile is a heterocyclic aromatic compound that features a quinoline moiety fused with a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of 3-(2-methylquinolin-7-yl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylquinolin-7-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Methylquinolin-7-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 3-(2-methylquinolin-7-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: A simpler quinoline derivative with similar aromatic properties.
3-Fluoro-5-(2-methylquinolin-7-yl)benzonitrile: A fluorinated analogue with potentially different electronic properties.
Uniqueness
3-(2-Methylquinolin-7-yl)benzonitrile is unique due to the presence of both the quinoline and benzonitrile groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse modifications, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C17H12N2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-(2-methylquinolin-7-yl)benzonitrile |
InChI |
InChI=1S/C17H12N2/c1-12-5-6-14-7-8-16(10-17(14)19-12)15-4-2-3-13(9-15)11-18/h2-10H,1H3 |
InChI Key |
RPEUOKKTGONULE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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